4-(4-乙氧基苯甲酰)-3-羟基-5-(3-甲氧基苯基)-1-(5-甲基异恶唑-3-基)-1H-吡咯-2(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.448. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子内相互作用
- N-烯基异恶唑酮的热解:Cox 等人 (2004) 的一项研究探讨了类似化合物的闪光真空热解,产生了吡啶衍生物,并根据 NMR 和计算证据提供了对分子内相互作用和结构分配的见解。这项研究表明在理解反应机理和分子结构方面有潜在的应用 (Cox, Dixon, Lister, & Prager, 2004).
胶囊组装和取向
- 自组装异二聚胶囊中的取向异构:小林等人 (2007) 证明了此类化合物由于不同的电子环境,在封装的不对称客体中可以表现出高的取向选择性。这对分子封装和靶向分子结构内的特定取向具有影响 (Kobayashi, Kitagawa, Yamada, Yamanaka, Suematsu, Sei, & Yamaguchi, 2007).
化学成分和生物活性
- 化学和抗血小板成分:杨等人 (2002) 对从台湾花椒中分离的化合物(包括吡咯生物碱)的研究显示出抗血小板聚集活性。这表明在药物化学和药理学中具有潜在的应用 (Yang, Cheng, Teng, Chang, Tsai, & Chen, 2002).
合成和催化
- Fe(II)/Et3N-中继催化的多米诺反应:Galenko 等人 (2015) 开发了一种使用杂化 Fe(II)/Et3N 中继催化合成的特定吡咯-2-羧酸盐的方法,表明在有机合成和催化中具有潜在的应用 (Galenko, Tomashenko, Khlebnikov, Novikov, & Panikorovskii, 2015).
晶体学和结构分析
- 晶体结构分析:Manolov 和 Maichle‐Moessmer (2007) 对相关化合物 4-羟基-3-[1-苯基-2-(4-甲氧基苯甲酰)乙基]-2H-1-苯并吡喃-2-酮 的晶体结构进行的研究可以深入了解类似化合物的结构方面,有助于晶体分析和分子设计 (Manolov & Maichle‐Moessmer, 2007).
属性
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-4-31-17-10-8-15(9-11-17)22(27)20-21(16-6-5-7-18(13-16)30-3)26(24(29)23(20)28)19-12-14(2)32-25-19/h5-13,21,27H,4H2,1-3H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNJZNCSLPCHL-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。